7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-(trifluoromethyl)pyridine with hydrazine derivatives, followed by cyclization to form the triazole ring . The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazolo[4,3-a]pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a promising candidate for drug development .
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. The trifluoromethyl group enhances the metabolic stability and bioavailability of the compounds, making them suitable for pharmaceutical applications .
Industry: In the industrial sector, the compound is used in the development of agrochemicals and materials science. Its unique properties contribute to the effectiveness and efficiency of various industrial processes .
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being used .
Comparison with Similar Compounds
- 2,3,5-Trichloro-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine exhibits unique properties due to the presence of the triazole ring. This ring structure enhances its chemical stability and reactivity, making it more versatile for various applications. Additionally, the trifluoromethyl group imparts increased lipophilicity and metabolic stability, which are advantageous for pharmaceutical and industrial uses .
Properties
Molecular Formula |
C7H5F3N4 |
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Molecular Weight |
202.14 g/mol |
IUPAC Name |
7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)4-1-2-14-5(3-4)12-13-6(14)11/h1-3H,(H2,11,13) |
InChI Key |
BXWBXVHPHBUSHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=C2N)C=C1C(F)(F)F |
Origin of Product |
United States |
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